

# physical and chemical properties of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

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## Compound of Interest

Compound Name: 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

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## Technical Guide: 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl**. Due to the limited availability of published experimental data, this document also presents a plausible synthetic route and a hypothetical experimental protocol. This compound, with its unique substitution pattern of trifluoromethyl and iodo groups on a biphenyl scaffold, represents a potential building block in medicinal chemistry and materials science. The trifluoromethyl groups can enhance metabolic stability and binding affinity, while the iodo groups provide reactive handles for further chemical modifications, such as cross-coupling reactions.

### Physical and Chemical Properties

The physical and chemical properties of **2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl** are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>6</sub> F <sub>6</sub> I <sub>2</sub>	[1]
Molecular Weight	542.00 g/mol	[1]
CAS Number	89803-70-3	[1]
Appearance	Not available	
Melting Point	Not available	
Boiling Point (Predicted)	396.7 °C	[2]
Density (Predicted)	2.038 g/cm <sup>3</sup>	[2]
Solubility	Not available	

## Synthesis

A specific, experimentally validated synthesis protocol for **2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl** is not readily available in the current body of scientific literature. However, based on established organometallic chemistry, the most plausible method for its synthesis is the Ullmann condensation of a suitable precursor, 1,4-diiodo-2-(trifluoromethyl)benzene. The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[3][4]

## Proposed Synthetic Route: Ullmann Condensation

The proposed synthesis involves the homocoupling of 1,4-diiodo-2-(trifluoromethyl)benzene in the presence of a copper catalyst.

Reaction Scheme:

## Hypothetical Experimental Protocol

Materials:

- 1,4-diiodo-2-(trifluoromethyl)benzene
- Copper powder, activated

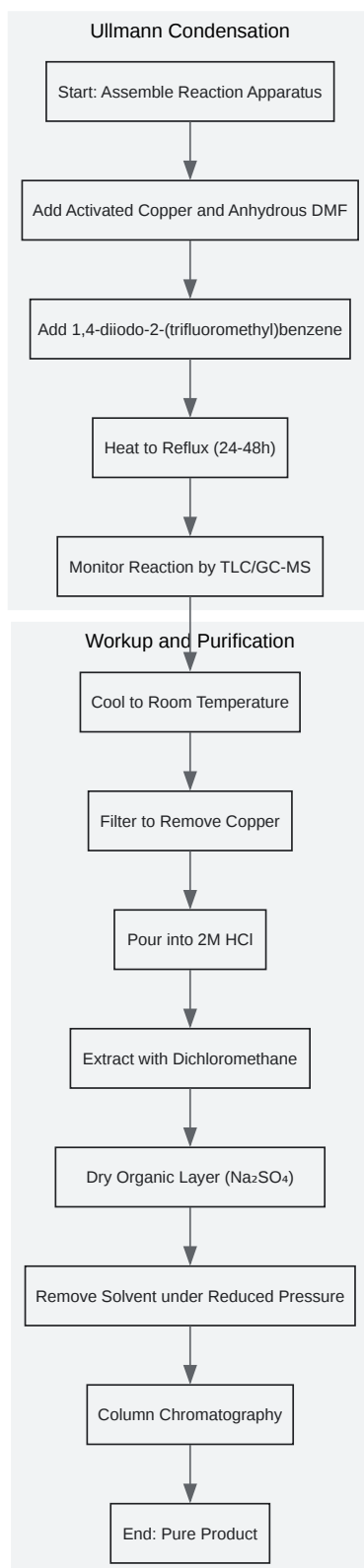
- Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 2M solution
- Dichloromethane (DCM)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with activated copper powder (2 equivalents) and anhydrous DMF. The mixture is stirred under a nitrogen atmosphere.
- **Addition of Reactant:** 1,4-diiodo-2-(trifluoromethyl)benzene (1 equivalent) is dissolved in a minimal amount of anhydrous DMF and added to the stirred copper suspension.
- **Reaction Conditions:** The reaction mixture is heated to reflux (approximately 153 °C) and maintained at this temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper residues, and the filtrate is poured into a 2M HCl solution.
- **Extraction:** The aqueous mixture is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl**.

## Experimental Workflows

The following diagram illustrates the proposed experimental workflow for the synthesis of **2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl** via the Ullmann condensation.



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Proposed workflow for the synthesis of **2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl**.

## Spectroscopic Data

Detailed experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, and Mass Spectrometry) for **2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl** are not available in the peer-reviewed scientific literature. Researchers are advised to perform their own analyses upon synthesis to confirm the structure and purity of the compound.

## Biological Activity and Applications in Drug Development

Currently, there is no published information regarding the biological activity of **2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl**. Consequently, its potential applications in drug development and its involvement in any specific signaling pathways are unknown. The absence of this critical information precludes the creation of diagrams for signaling pathways.

The structural motifs present in this molecule suggest that it could be a valuable scaffold for the synthesis of novel bioactive compounds. The trifluoromethyl groups are known to enhance properties such as metabolic stability and lipophilicity, which are often desirable in drug candidates. The iodine atoms serve as versatile synthetic handles for introducing further chemical diversity through reactions like Suzuki, Stille, or Sonogashira couplings.

Researchers interested in this molecule are encouraged to undertake biological screening to explore its potential therapeutic applications.

## Conclusion

**2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl** is a chemical compound with potential utility in synthetic and medicinal chemistry. While some of its physical properties have been predicted, a significant lack of experimental data, including a confirmed synthetic protocol and any characterization of its biological activity, remains. The proposed Ullmann condensation provides a viable, albeit hypothetical, route for its synthesis. Further research is required to fully characterize this molecule and to explore its potential as a building block for the development of new therapeutics and functional materials.

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